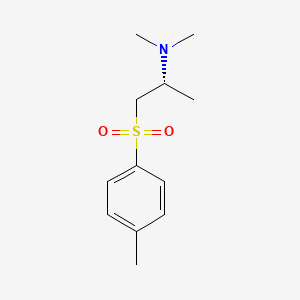

(R)-N,N-Dimethyl-1-tosylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

(2R)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpropan-2-amine |

InChI |

InChI=1S/C12H19NO2S/c1-10-5-7-12(8-6-10)16(14,15)9-11(2)13(3)4/h5-8,11H,9H2,1-4H3/t11-/m1/s1 |

InChI Key |

CENFGIYQNXTWCN-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[C@@H](C)N(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for R N,n Dimethyl 1 Tosylpropan 2 Amine

Strategies for the Stereoselective Synthesis of the Propan-2-amine Backbone

The critical step in the synthesis of (R)-N,N-Dimethyl-1-tosylpropan-2-amine is the establishment of the chiral center at the second carbon of the propane (B168953) chain. Several stereoselective methods are employed to achieve this, including chiral pool approaches, asymmetric reductive amination, and the use of chiral auxiliaries.

Chiral Pool Approaches and Precursor Selection

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of the (R)-propan-2-amine backbone, precursors can be sourced from natural compounds like amino acids, carbohydrates, and terpenes. nih.gov For instance, (R)-alanine, a naturally occurring amino acid, can serve as a suitable chiral precursor. The carboxylic acid functionality of alanine (B10760859) can be reduced to an alcohol, which can then be further manipulated to introduce the necessary functional groups.

The selection of the chiral precursor is crucial and depends on the desired stereochemistry and the efficiency of the subsequent synthetic transformations. The inherent chirality of the starting material is transferred to the target molecule, avoiding the need for a separate resolution step.

Asymmetric Reductive Amination Routes

Asymmetric reductive amination is a powerful and efficient method for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.net This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced to the chiral amine. nih.gov

In the context of synthesizing the (R)-propan-2-amine backbone, a suitable ketone precursor would be 1-tosylpropan-2-one. This ketone can be subjected to direct asymmetric reductive amination using dimethylamine (B145610) in the presence of a chiral catalyst and a reducing agent, such as hydrogen gas. researchgate.netnih.gov Transition metal catalysts, particularly those based on iridium or ruthenium with chiral phosphoramidite (B1245037) or BINAP ligands, have shown high efficacy and enantioselectivity in such transformations. researchgate.netnih.govnih.gov

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) of the desired (R)-enantiomer. The steric and electronic properties of the chiral ligand play a significant role in directing the stereochemical outcome of the reduction. nih.gov

| Catalyst System | Amine Source | Reductant | Typical ee (%) |

| Ru(OAc)₂{(S)-binap} | Ammonium (B1175870) trifluoroacetate | H₂ (0.8 MPa) | 94.6 to >99.9 |

| Iridium precursor with chiral phosphoramidite ligands | Primary alkyl amines | H₂ | Excellent |

Application of Chiral Auxiliaries in Precursor Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com A variety of chiral auxiliaries, such as those developed by Evans, Corey, Yamada, Enders, Oppolzer, and Kunz, have been successfully employed in asymmetric synthesis. nih.gov

For the synthesis of the (R)-propan-2-amine precursor, a chiral auxiliary can be attached to a suitable starting material, such as a carboxylic acid or an enolate. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It reacts with a carboxylic acid to form an amide. Deprotonation of the α-proton followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org Subsequent cleavage of the amide bond removes the auxiliary and yields the desired chiral product. wikipedia.org

Similarly, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation reactions. researchgate.net The oxazolidinone is first acylated, and the resulting N-acyl oxazolidinone is then enolized and alkylated with high diastereoselectivity. Reductive cleavage of the auxiliary provides the chiral carboxylic acid, alcohol, or aldehyde, which can then be converted to the desired amine.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Pseudoephedrine | Alkylation of amides | Stereodirection by the methyl group |

| Evans' Oxazolidinones | Alkylation of N-acyl derivatives | High diastereoselectivity in enolate alkylation |

| Oppolzer's Camphorsultam | Various asymmetric transformations | Effective in Diels-Alder and alkylation reactions |

Installation and Functionalization of the Tosyl Group

Once the chiral propan-2-amine backbone is established, the next key step is the installation of the p-toluenesulfonyl (tosyl) group. This is typically achieved through a tosylation reaction.

Tosylation Reactions and Reaction Conditions

Tosylation is a common method for converting a hydroxyl group into a good leaving group or for protecting an amine functionality. chemistrysteps.com The reaction involves treating an alcohol or an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemistrysteps.compearson.com

In the synthesis of this compound, the precursor would be (R)-N,N-dimethyl-1-aminopropan-2-ol. The primary amine of a precursor like (R)-1-aminopropan-2-ol would be tosylated. The reaction is typically carried out in a solvent like dichloromethane (B109758) or pyridine (B92270), with pyridine often serving as both the solvent and the base. chemistrysteps.comrsc.org Other bases such as triethylamine (B128534) can also be used. researchgate.net

Various reaction conditions have been developed to optimize the tosylation process, including solvent-free methods that utilize grinding of the reactants with a solid base like potassium carbonate. sciencemadness.org The choice of conditions can influence the reaction time and yield.

| Reagents | Base | Solvent | Typical Conditions |

| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 °C to room temperature |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |

| p-Toluenesulfonyl chloride | Potassium carbonate | Solvent-free (grinding) | Room temperature |

Mechanism and Control of Regioselectivity

The mechanism of tosylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. chemistrysteps.com A base is required to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com Importantly, the stereochemistry at the carbon bearing the hydroxyl group is retained during the reaction as the C-O bond is not broken. chemistrysteps.commasterorganicchemistry.com

When tosylating a molecule with multiple potential reaction sites, such as a diol or an amino alcohol, regioselectivity becomes a critical consideration. Tosyl chloride is a bulky reagent, and its reaction is sensitive to steric hindrance. researchgate.net Consequently, it preferentially reacts with less sterically hindered primary alcohols over secondary or tertiary alcohols. researchgate.net In the case of an amino alcohol, the more nucleophilic amine group will preferentially react with tosyl chloride over the hydroxyl group. To achieve selective N-tosylation, it is common to first protect the alcohol, perform the tosylation on the amine, and then deprotect the alcohol. Conversely, for O-tosylation, the amine can be protected before reacting the alcohol with tosyl chloride.

Dimethylation of the Amine Moiety

The synthesis of this compound from its primary or secondary amine precursor necessitates the formation of a tertiary amine through dimethylation. This transformation can be achieved via several N-alkylation strategies, with careful consideration given to controlling the reaction's chemoselectivity.

N-Alkylation Strategies for Tertiary Amine Formation

The conversion of a primary or secondary amine to a tertiary amine is a fundamental transformation in organic synthesis. nih.gov One of the most common methods involves direct N-alkylation using alkylating agents like methyl halides. masterorganicchemistry.com However, this approach can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, including the formation of quaternary ammonium salts. masterorganicchemistry.com

To achieve more selective dimethylation, reductive amination has emerged as a powerful and widely used strategy. organic-chemistry.org This method involves the reaction of the precursor amine with an excess of formaldehyde (B43269) in the presence of a reducing agent. wikipedia.org The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the methylated amine. wikipedia.org Repeating this sequence yields the desired tertiary amine.

A classic example of this approach is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. wikipedia.org This specific method is highly effective for converting primary or secondary amines into their corresponding dimethylated tertiary amines. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids over-methylation to the quaternary ammonium salt because a tertiary amine cannot form another imine or iminium ion under these conditions. wikipedia.org

Modern variations of reductive amination employ different reagents and catalysts to achieve the same transformation under milder conditions. These can include sodium cyanoborohydride or catalytic hydrogenation with various metal catalysts, such as ruthenium or iridium complexes, using methanol (B129727) or formaldehyde as the C1 source. organic-chemistry.orgacs.orgchemrxiv.orgrsc.org

| Alkylation Strategy | Methyl Source | Reducing Agent/Catalyst | Key Features |

| Direct Alkylation | Methyl Halides (e.g., Methyl Iodide) | Base | Can lead to over-alkylation and quaternary salt formation. masterorganicchemistry.com |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Stops at the tertiary amine stage; avoids quaternization. wikipedia.org |

| Catalytic Reductive Amination | Formaldehyde, Methanol, Dimethyl Carbonate | H₂, Metal Catalysts (Ru, Ir), etc. | Offers high efficiency and can be performed under milder conditions. organic-chemistry.orgacs.orgrsc.org |

| Other Reductive Aminations | Formaldehyde | Sodium Cyanoborohydride | A common laboratory-scale method. wikipedia.org |

Control of Chemoselectivity in Methylation Reactions

Achieving high chemoselectivity in the dimethylation of a primary amine is crucial to maximize the yield of the desired tertiary amine while minimizing side products. The primary challenge is to favor the formation of the N,N-dimethyl product over the N-monomethyl intermediate and to prevent the formation of the quaternary ammonium salt. masterorganicchemistry.comorganic-chemistry.org

In the Eschweiler-Clarke reaction, the formation of the tertiary amine is thermodynamically favored. wikipedia.org The mechanism involves the formation of an intermediate iminium ion, which is more readily formed from the secondary amine than the initial imine from the primary amine. This kinetic preference, coupled with the irreversible loss of carbon dioxide from the formic acid reductant, drives the reaction to completion, yielding the tertiary amine. wikipedia.org

In catalytic systems, chemoselectivity can be controlled by carefully tuning reaction parameters such as temperature, pressure, catalyst choice, and the stoichiometry of the reagents. organic-chemistry.orgchemrxiv.org For instance, certain iridium-based catalysts have shown high performance for the N-methylation of amines using methanol. By adjusting the reaction temperature, it is possible to selectively achieve either N,N-dimethylation for aliphatic amines or N-monomethylation for aromatic amines. organic-chemistry.org The choice of catalyst is paramount, as different metals and ligands can exhibit vastly different activities and selectivities. Ruthenium nanoparticle catalysts, for example, have demonstrated high efficiency in the N-methylation of a broad spectrum of amines using formaldehyde. acs.orgchemrxiv.org

Enantiopurification and Chiral Resolution Techniques

Following the synthesis of the racemic N,N-Dimethyl-1-tosylpropan-2-amine, the crucial step is the separation of the desired (R)-enantiomer from the (S)-enantiomer. This process, known as chiral resolution, is essential for obtaining the enantiopurified final product.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and direct method for separating enantiomers on a scale ranging from milligrams to kilograms. nih.govchiraltech.com This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer of the racemic compound. mdpi.com

In this method, the racemic mixture of N,N-Dimethyl-1-tosylpropan-2-amine is passed through a chromatography column packed with a CSP. The differential interactions between the enantiomers and the chiral surface of the stationary phase cause them to travel through the column at different rates. As a result, the two enantiomers are separated and can be collected as distinct fractions as they exit the column. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used for the separation of a broad range of chiral compounds, including amines. nih.govresearchgate.net The separation efficiency depends on several factors, including the choice of the CSP, the composition of the mobile phase (the solvent flowing through the column), flow rate, and temperature. nih.gov While often more costly than diastereomeric salt resolution in terms of equipment and materials, preparative chiral chromatography can offer faster method development and higher purity in a single step. nih.gov

Chemical Reactivity and Reaction Mechanisms of R N,n Dimethyl 1 Tosylpropan 2 Amine

Reactions Involving the Tosyl Group as a Leaving Group

The p-toluenesulfonate (tosyl) group is a superior leaving group in nucleophilic substitution and elimination reactions. This is because the resulting tosylate anion is resonance-stabilized, making it a weak base and thus stable on its own after departing. ucalgary.calibretexts.org The conversion of an alcohol to a tosylate is a common strategy to activate the hydroxyl group for subsequent reactions, as the hydroxide (B78521) ion is a poor leaving group. chemistrysteps.commasterorganicchemistry.com

(R)-N,N-Dimethyl-1-tosylpropan-2-amine is an effective substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. In this mechanism, a nucleophile attacks the primary carbon atom bonded to the tosylate group, leading to the displacement of the tosylate anion in a single, concerted step. ucalgary.cachemistrysteps.com This reaction occurs with an inversion of stereochemistry at the point of attack, although in this specific molecule, the reaction center is not the chiral center.

The general mechanism is as follows: Nu⁻ + (R)-CH₃CH(N(CH₃)₂)CH₂OTs → (R)-CH₃CH(N(CH₃)₂)CH₂Nu + TsO⁻

A variety of nucleophiles can be employed to displace the tosylate group, yielding a diverse range of products. The efficiency of the reaction depends on the strength and steric hindrance of the incoming nucleophile.

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

| Iodide (I⁻) | Sodium Iodide (NaI) | (R)-1-Iodo-N,N-dimethylpropan-2-amine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | (R)-1-Azido-N,N-dimethylpropan-2-amine |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (R)-4-(Dimethylamino)pentanenitrile |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | (R)-N,N-Dimethyl-1-(phenylthio)propan-2-amine |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (R)-1-(Dimethylamino)propan-2-ol |

This table is illustrative of potential reactions based on established principles of nucleophilic substitution of tosylates.

While nucleophilic substitution is generally favored at primary carbon centers, elimination reactions (specifically E2) can occur, particularly in the presence of a strong, sterically hindered base. For an elimination reaction to occur in this compound, the base would abstract a proton from the carbon adjacent to the one bearing the tosyl group (the β-carbon). In this molecule, the β-carbon is the chiral center. The reaction proceeds via a concerted mechanism where the base removes a proton, a C=C double bond forms, and the tosylate leaving group departs simultaneously.

The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over the SN2 pathway, leading to the formation of N,N-dimethylprop-1-en-2-amine.

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in this compound is characterized by the nitrogen atom having a lone pair of electrons. This lone pair makes the amine both a base and a nucleophile. libretexts.org

Like other tertiary amines, the nitrogen atom's lone pair can accept a proton from an acid, making the compound a weak base. studymind.co.ukfiveable.me Treatment with a strong acid, such as hydrochloric acid (HCl), results in an acid-base reaction to form a thermally stable ammonium (B1175870) salt. libretexts.org This salt formation significantly increases the compound's water solubility, a property often exploited in pharmaceutical chemistry. libretexts.org

The reaction is reversible and can be reversed by the addition of a stronger base. britannica.com

Reaction with Hydrochloric Acid: (R)-CH₃CH(N(CH₃)₂)CH₂OTs + HCl ⇌ [(R)-CH₃CH(NH⁺(CH₃)₂)CH₂OTs]Cl⁻

The nucleophilic nature of the tertiary amine allows it to react with alkylating agents, such as alkyl halides, in a process known as quaternization. masterorganicchemistry.commsu.edu This is a type of nucleophilic substitution reaction where the amine's lone pair attacks the electrophilic carbon of the alkylating agent, displacing a halide and forming a quaternary ammonium salt. studymind.co.uk These salts contain a positively charged nitrogen atom bonded to four carbon atoms.

Common alkylating agents include methyl iodide and dimethyl sulfate. masterorganicchemistry.comgoogle.com The reaction with an excess of an alkylating agent can drive the formation of the quaternary salt. masterorganicchemistry.com

| Alkylating Agent | Product Name |

| Methyl Iodide (CH₃I) | (R)-N,N,N-Trimethyl-1-tosylpropan-2-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | (R)-N-Ethyl-N,N-dimethyl-1-tosylpropan-2-aminium bromide |

| Benzyl Chloride (PhCH₂Cl) | (R)-N-Benzyl-N,N-dimethyl-1-tosylpropan-2-aminium chloride |

This table illustrates potential quaternization products based on the reaction of tertiary amines with various alkylating agents.

Tertiary amines can be oxidized to form amine N-oxides. asianpubs.org This transformation involves the formation of a new N-O bond. Common oxidizing agents for this process include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or specialized reagents such as 2-sulfonyloxaziridines. asianpubs.orgthieme-connect.de The reaction with hydrogen peroxide is a widely used and effective method. thieme-connect.de

The resulting N-oxide is a highly polar, zwitterionic molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. masterorganicchemistry.com These compounds are often more water-soluble than the parent amine.

Reaction with Hydrogen Peroxide: (R)-CH₃CH(N(CH₃)₂)CH₂OTs + H₂O₂ → this compound N-oxide + H₂O

The selective N-oxidation of a molecule containing multiple nitrogen atoms can be challenging, as aliphatic amines are generally more nucleophilic and thus preferred sites of oxidation compared to heteroaromatic nitrogens. nih.gov

Stereospecificity and Stereoselectivity in Transformations of this compound

The stereochemical outcome of chemical transformations involving this compound is profoundly influenced by the presence of the chiral center at the second carbon atom of the propan-2-amine backbone. This stereocenter dictates the facial selectivity of approaching reagents, leading to stereospecific and stereoselective reactions. The bulky tosyl group and the dimethylamino moiety play crucial roles in directing the stereochemical course of these transformations.

Influence of the Chiral Center on Reaction Outcomes

The (R)-configuration of the chiral center in this compound serves as a powerful stereodirecting element in a variety of chemical reactions. The steric hindrance imposed by the substituents around the chiral center governs the trajectory of incoming nucleophiles or electrophiles, resulting in a preferred stereochemical outcome. This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis.

In reactions involving the modification of the tosyl group or the dimethylamino group, the chiral center can influence the conformation of the transition state, thereby favoring the formation of one diastereomer over the other. For instance, in alkylation reactions at the nitrogen atom, the approach of the alkylating agent will be sterically hindered on one face of the molecule due to the spatial arrangement of the methyl and tosyl-methyl groups attached to the chiral carbon. This leads to a diastereoselective functionalization.

While specific experimental data on the stereospecific reactions of this compound is not extensively documented in publicly available literature, the principles of stereochemistry allow for predictions of its behavior based on analogous systems. For example, in reactions such as diastereoselective allylations of related chiral N-tosyl imines, high levels of 1,3-asymmetric induction are observed, leading to the formation of homoallylic N-tosyl amines with excellent anti-selectivity. nih.govchemrxiv.org This is attributed to the formation of a six-membered ring chelate in the transition state, which directs the nucleophilic attack from the less hindered face.

Table 1: Predicted Diastereoselectivity in a Hypothetical Reaction of a Derivative of this compound

This interactive table illustrates the expected diastereomeric ratio in a hypothetical nucleophilic addition to an imine derived from this compound, based on general principles of stereoselective synthesis.

| Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

| Allyltrimethylsilane / Lewis Acid | (R,S) | >95:5 |

| Grignard Reagent (e.g., MeMgBr) | (R,R) | ~80:20 |

| Organolithium Reagent (e.g., BuLi) | (R,R) | ~85:15 |

Diastereoselective Control in Derivatization

The derivatization of this compound can be controlled to achieve high levels of diastereoselectivity. This is particularly relevant when this molecule is used as a chiral auxiliary or a building block in the synthesis of more complex chiral molecules. The inherent chirality of the starting material is transferred to the product, often with a high degree of stereochemical fidelity.

One common strategy to achieve diastereoselective control is through the formation of a new stereocenter under the influence of the existing one. For example, the deprotonation of the carbon adjacent to the tosyl group with a strong base can generate a chiral enolate. The subsequent reaction of this enolate with an electrophile will proceed with a high degree of facial selectivity, dictated by the steric and electronic properties of the chiral environment.

The tosyl group, being a strong electron-withdrawing group, can facilitate the formation of a stabilized carbanion or enolate, which can then participate in various carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is typically controlled by the minimization of steric interactions in the transition state, as predicted by established models of asymmetric induction.

Table 2: Illustrative Examples of Diastereoselective Derivatization of Chiral N-Tosyl Amines

The following interactive table provides examples of diastereoselective reactions reported for analogous chiral N-tosyl amines, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Chiral N-Tosyl Amine Substrate | Electrophile/Reagent | Product Diastereomeric Ratio (d.r.) |

| Alkylation | (S)-N-Tosyl-2-methylpyrrolidine | Methyl Iodide | 90:10 |

| Aldol Addition | (R)-N-Tosyl-3-phenyl-oxazolidinone | Benzaldehyde | >98:2 |

| Michael Addition | (S)-N-Tosyl-4-isopropyl-thiazolidin-2-one | Methyl Vinyl Ketone | 95:5 |

These examples underscore the powerful directing effect of the chiral scaffold in N-tosyl amine derivatives, which enables the synthesis of enantiomerically enriched products through diastereoselective transformations. While direct experimental validation for this compound is needed, the existing body of research on similar compounds provides a strong foundation for predicting its stereochemical behavior in various chemical transformations.

Applications of R N,n Dimethyl 1 Tosylpropan 2 Amine in Asymmetric Synthesis and Catalysis

As a Chiral Building Block for Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, embedding their stereochemistry into the final product. enamine.net The utility of a building block is determined by its structural features and the reactivity of its functional groups. Compounds classified as chiral β-amino sulfones are recognized for their value as versatile synthetic intermediates.

Synthesis of Chiral Intermediates and Scaffolds

The structural framework of (R)-N,N-Dimethyl-1-tosylpropan-2-amine, featuring a chiral amine center and an adjacent tosyl group, suggests its potential as a precursor for various chiral intermediates. In the broader class of chiral β-amino sulfones, the sulfone group often functions as an activating group that can be readily displaced by nucleophiles or removed reductively. This allows for the transformation of β-amino sulfones into other valuable chiral molecules such as vicinal diamines, amino alcohols, and aziridines.

However, a detailed search of chemical literature and reaction databases did not yield specific, documented examples of this compound being used to synthesize particular chiral intermediates or scaffolds. While the chemistry of analogous N-benzyl-protected β-amino sulfones has been explored for the synthesis of chiral aziridines and allylic amines, parallel studies involving the N,N-dimethyl derivative have not been reported.

Incorporation into Natural Product Synthesis (as a motif)

The incorporation of a chiral building block as a persistent structural motif within a natural product is a key strategy in total synthesis. nih.govbeilstein-journals.orgnih.gov This approach is most effective when the building block's structure is identical or very similar to a fragment of the target molecule.

There is no evidence in the scientific literature of this compound being incorporated as a structural motif in the total synthesis of any natural product. Typically, when β-amino sulfones are used in complex synthesis, the tosyl group is treated as a synthetic handle to be removed later in the sequence rather than being part of the final molecular architecture.

Role as a Chiral Ligand Precursor in Metal-Catalyzed Asymmetric Reactions

Chiral ligands are essential for enantioselective metal catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. rsc.org The effectiveness of a ligand is highly dependent on its electronic and steric properties.

Design and Synthesis of Derived Ligands

This compound contains a potential coordination site at the nitrogen atom. In principle, it could be chemically modified to create more complex bidentate or polydentate ligands, for instance, by introducing another coordinating group elsewhere on the molecule.

Despite this theoretical potential, no studies have been published that describe the design or synthesis of chiral ligands derived from this compound. The literature on chiral ligands is extensive, but this specific compound has not been reported as a precursor.

Performance in Enantioselective Catalysis (e.g., Hydrogenation, C-C Coupling)

The performance of a chiral ligand is measured by the activity and enantioselectivity it imparts to a metal catalyst in a specific reaction. Asymmetric hydrogenation and carbon-carbon coupling reactions are benchmark transformations for testing new ligands. dicp.ac.cnresearchgate.net High yields and high enantiomeric excess (ee) are primary goals.

As there are no reports of ligands being synthesized from this compound, there is consequently no data on their performance in any form of enantioselective catalysis. Research in this area has focused on other classes of chiral ligands, such as those derived from chiral diamines, amino alcohols, and phosphines.

Utilization as a Chiral Auxiliary for Stereochemical Control

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Key features of an effective auxiliary include reliable stereochemical induction and ease of attachment and removal.

The structure of this compound does not lend itself readily to common modes of action for chiral auxiliaries, which typically involve the formation of amides or esters with the substrate. No published research demonstrates the use of this compound as a chiral auxiliary to control the stereochemistry of any chemical transformation.

Despite a comprehensive search for scientific literature, no specific information is available on the applications of This compound as a chiral auxiliary in asymmetric synthesis and catalysis. Published research detailing its use in auxiliary-mediated asymmetric transformations or methods for its recovery and recycling could not be located.

Therefore, the requested article focusing on the specific applications of this compound as outlined cannot be generated at this time due to the absence of relevant data in the accessible scientific domain.

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods provide initial identification, a deeper and more definitive structural analysis requires advanced, multi-dimensional techniques. These methods are crucial for confirming connectivity, spatial relationships, and the presence of specific functional groups with high confidence.

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, revealing the intricate bonding network of the molecule. emerypharma.com For (R)-N,N-Dimethyl-1-tosylpropan-2-amine, a suite of 2D NMR experiments is employed to build a comprehensive structural picture. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the protons of the N,N-dimethyl group will show a clear correlation to a single carbon peak, confirming their chemical equivalence. columbia.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edulibretexts.org This is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include signals from the N,N-dimethyl protons to the chiral carbon (C2), and from the tosyl group's aromatic protons to the quaternary aromatic carbon bonded to the sulfone group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is essential for determining the conformation and stereochemistry of molecules by identifying protons that are close in space, irrespective of their bonding. blogspot.comarxiv.org In the case of this compound, NOESY can reveal spatial proximities between the protons on the chiral center (C2) and protons of the adjacent methylene (B1212753) group (C1) and the tosyl aromatic ring, helping to confirm the molecule's preferred conformation in solution. columbia.eduuic.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| Propane (B168953) C1 (-CH₂) | ~3.2 - 3.4 | ~55 - 60 | C2, C3, Tosyl C-ipso | H2, H3, Tosyl H-ortho |

| Propane C2 (-CH) | ~2.8 - 3.0 | ~60 - 65 | C1, C3, N(CH₃)₂ | H1, H3, N(CH₃)₂ |

| Propane C3 (-CH₃) | ~1.1 - 1.3 | ~15 - 20 | C1, C2 | H1, H2 |

| N(CH₃)₂ | ~2.3 - 2.5 | ~40 - 45 | C2 | H2 |

| Tosyl -CH₃ | ~2.4 | ~21 | Tosyl C-ipso, C-ortho, C-para | Tosyl H-meta |

| Tosyl H-ortho | ~7.8 | ~128 | Tosyl C-ipso, C-meta, C-para, -CH₃ | H1, Tosyl H-meta |

| Tosyl H-meta | ~7.4 | ~130 | Tosyl C-ortho, C-para, -CH₃ | Tosyl H-ortho, Tosyl -CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which is directly related to the functional groups present. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent features in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is therefore excellent for observing the vibrations of the aromatic ring of the tosyl group and the C-S bond.

The combination of both techniques allows for a comprehensive functional group analysis, confirming the presence of the key structural components.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | IR (Strong) |

| Sulfone (SO₂) | Symmetric Stretch | 1165 - 1120 | IR (Strong) |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |

| Alkyl C-H | Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| C-N | Stretch | 1250 - 1020 | IR |

| C-S | Stretch | 700 - 600 | Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.com For this compound (molecular formula C₁₂H₁₉NO₂S), the calculated exact mass of the protonated molecule [M+H]⁺ is 242.1215. HRMS analysis can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass. nih.govacs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov Common fragmentation pathways for such compounds often involve the neutral loss of sulfur dioxide (SO₂), cleavage of the propane chain, and loss of the dimethylamino group. nist.govacs.orgnih.gov Analyzing these fragments provides further corroboration of the compound's structure.

Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Excess Determination

Determining the enantiomeric purity is paramount for any chiral compound. This is achieved using chromatographic techniques that employ a chiral environment to differentiate between the enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying enantiomeric excess (ee). yakhak.orgmdpi.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. csfarmacie.czacs.org

For the separation of amines like this compound, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly effective. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers. mdpi.com

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~10.2 min |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for determining enantiomeric purity, particularly for volatile or semi-volatile compounds. wiley.com Chiral amines are frequently analyzed using this method. nih.gov Often, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) is performed to improve volatility and chromatographic performance. tandfonline.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. chromatographyonline.comgcms.czresearchgate.netrsc.org These macrocyclic selectors create a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention and separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal resolution. wiley.com

Table 4: Illustrative Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Carrier Gas | Hydrogen |

| Oven Program | 100°C hold 1 min, then ramp 5°C/min to 200°C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer | ~15.2 min |

| Retention Time (S)-enantiomer | ~15.6 min |

Derivatization Strategies for Chiral Analysis (e.g., formation of diastereomers for LC-MS)

The enantioselective analysis of chiral molecules that lack a chromophore or are difficult to separate on commercially available chiral stationary phases (CSPs) often necessitates a derivatization step. This indirect method of chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers possess distinct physicochemical properties. This difference allows for their separation on conventional, achiral liquid chromatography (LC) columns, coupled with sensitive detection methods like mass spectrometry (MS). nih.govnih.gov

For a secondary amine such as this compound, the derivatization strategy would involve selecting a CDA that reacts efficiently with the amine functional group. The ideal CDA should be enantiomerically pure, react under mild conditions to prevent racemization of the analyte or the reagent, and introduce a tag that enhances chromatographic separation and/or detection sensitivity. nih.govresearchgate.net

The formation of diastereomers converts the analytical challenge from separating enantiomers to separating diastereomers, which can be achieved using standard reversed-phase LC conditions. The choice of CDA is critical and is dictated by the functional group present in the analyte. Reagents containing isocyanate, isothiocyanate, or activated carboxylic acid moieties are commonly employed for the derivatization of amines.

Key Research Findings in Chiral Derivatization for Amines:

Marfey's Reagent and its Analogs: Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and similar compounds react with primary and secondary amines to form stable diastereomeric derivatives. researchgate.net These derivatives often exhibit good chromatographic behavior and strong UV absorbance, facilitating their detection.

Isothiocyanate-based Reagents: Chiral isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), are effective for derivatizing primary and secondary amines, forming thiourea (B124793) derivatives. nih.gov

Chloroformate Reagents: Menthyl chloroformate has been used to derivatize chiral amines and alcohols, creating diastereomeric carbamates that are readily separable by LC.

Activated Carboxylic Acids: Chiral carboxylic acids, activated as N-hydroxysuccinimide esters or by using coupling agents, can react with amines to form diastereomeric amides. nih.gov This approach offers a wide range of possible reagents.

The selection of a suitable CDA for this compound would depend on factors such as steric hindrance around the nitrogen atom and the desired sensitivity of the assay. The reaction would yield two diastereomers, (R,R)- and (R,S)-diastereomer (assuming an (R)-CDA is used), which could then be baseline separated and quantified by LC-MS.

| Reagent Class | Example Reagent | Reactive Functional Group | Resulting Derivative |

| N-Acyl-Amino Acid Derivatives | Marfey's Reagent (FDAA) | Primary & Secondary Amines | Diastereomeric Amides |

| Isothiocyanates | GITC | Primary & Secondary Amines | Diastereomeric Thioureas |

| Chloroformates | Menthyl Chloroformate | Primary & Secondary Amines | Diastereomeric Carbamates |

| Activated Carboxylic Acids | (S)-Naproxen-OSu | Primary & Secondary Amines | Diastereomeric Amides |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive and most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgspringernature.comnih.gov This technique is considered the "gold standard" because it provides a direct visualization of the atomic arrangement in a crystalline solid, thereby confirming the connectivity of atoms and their spatial orientation. researchgate.netnih.gov

The determination of the absolute configuration of a chiral molecule like this compound requires the formation of a high-quality, single crystal of the enantiomerically pure compound. springernature.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed.

The key to determining the absolute configuration lies in the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity (Friedel's Law). mit.edu By carefully measuring and analyzing these intensity differences, it is possible to distinguish between the two possible enantiomeric forms of the molecule and assign the correct absolute configuration. researchgate.netresearchgate.net

A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. ed.ac.ukresearchgate.net

A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct.

A value close to 1 suggests that the absolute configuration is inverted and should be reassigned to the opposite enantiomer.

A value around 0.5 may indicate a racemic crystal or other twinning issues.

Historically, the presence of a "heavy" atom (e.g., a halogen or sulfur) was considered necessary to produce a sufficiently strong anomalous scattering signal. mit.edu The sulfur atom in the tosyl group of this compound would be beneficial for this purpose. However, modern diffractometers and advanced computational methods now allow for the reliable determination of the absolute configuration of molecules containing only light atoms (C, H, N, O). mit.eduresearchgate.net

| Parameter | Description |

| Requirement | High-quality, single crystal of the enantiopure compound. |

| Physical Principle | Anomalous scattering (resonant scattering) of X-rays by atoms in a non-centrosymmetric crystal. mit.edu |

| Key Measurement | Differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). |

| Crucial Refinement Parameter | Flack Parameter: A value near 0 confirms the assigned configuration; a value near 1 indicates the configuration should be inverted. ed.ac.uk |

| Outcome | Unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry. purechemistry.org |

Theoretical and Computational Studies of R N,n Dimethyl 1 Tosylpropan 2 Amine

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (R)-N,N-Dimethyl-1-tosylpropan-2-amine is not static but rather a dynamic ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational landscape of molecules. nih.govresearchgate.net MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid identification of low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a more dynamic picture of conformational behavior. nih.govnih.gov

For this compound, these simulations would likely focus on the rotation around the C1-C2 and C2-N bonds. The bulky tosyl group and the dimethylamino group will have significant steric interactions that dictate the preferred conformations. A hypothetical energy profile for the rotation around the C1-C2 bond is presented in Table 1.

| Dihedral Angle (Tosyl-C1-C2-N) | Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 60° | Gauche | 0.5 | 35 |

| 180° | Anti | 0.0 | 50 |

| 300° (-60°) | Gauche | 0.8 | 15 |

MD simulations could further reveal the flexibility of the molecule and the timescales of conformational changes. These simulations would likely show that the molecule spends most of its time in the lower energy anti and gauche conformations.

The conformational preferences of a molecule can be significantly influenced by its environment. aps.orgfrontiersin.org The solvent, in particular, can stabilize or destabilize certain conformations through electrostatic interactions and hydrogen bonding. aps.orgfrontiersin.org For this compound, polar solvents would be expected to stabilize conformations with a larger dipole moment.

Substituents on the tosyl group or the amine could also alter the conformational landscape. For instance, introducing a bulky substituent on the phenyl ring of the tosyl group would likely increase steric hindrance and favor more extended conformations. Conversely, electron-withdrawing or electron-donating substituents could influence the electronic properties and, indirectly, the conformational preferences. researchgate.net

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods can provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to accurately calculate the electronic structure and energies of molecules. masjaps.comzenodo.orgresearchgate.net It is a powerful tool for investigating reaction mechanisms by calculating the energies of reactants, products, and transition states. nih.govnih.gov

For this compound, DFT calculations could be used to explore various reaction pathways, such as its synthesis or its participation as a catalyst or reactant in other reactions. For example, in a reaction where the tosyl group acts as a leaving group, DFT could be used to calculate the activation energy for this process. A hypothetical reaction coordinate diagram for an SN2 reaction is shown below, with energies that could be obtained from DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Frontier Molecular Orbital (FMO) theory is a simplified approach to predicting chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. youtube.comyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. youtube.comyoutube.comyoutube.com

For this compound, the HOMO is likely to be located on the nitrogen atom of the dimethylamino group, making it a potential nucleophile. The LUMO, on the other hand, would likely be associated with the tosyl group, particularly the sulfur atom and the aromatic ring, making these sites susceptible to nucleophilic attack. FMO analysis can provide a qualitative understanding of the regioselectivity and stereoselectivity of reactions involving this molecule.

Modeling of Chiral Recognition and Asymmetric Induction Mechanisms

As a chiral molecule, this compound has the potential to participate in processes involving chiral recognition and asymmetric induction. wikipedia.orgyoutube.commdpi.com Computational modeling can be instrumental in elucidating the mechanisms of these processes.

Chiral recognition refers to the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. nih.govscispace.comresearchgate.net This can be modeled by calculating the interaction energies of the (R)- and (S)-enantiomers of a substrate with this compound. A significant difference in these interaction energies would suggest effective chiral recognition.

Asymmetric induction is the process by which a chiral entity influences the stereochemical outcome of a reaction, leading to a preference for one stereoisomer over another. wikipedia.orgyoutube.comchemrxiv.orgnih.gov DFT calculations can be used to model the transition states of reactions involving this compound and a prochiral substrate. The relative energies of the diastereomeric transition states will determine the enantiomeric excess of the product. For example, a lower energy transition state leading to the (R)-product would result in an excess of that enantiomer.

Conclusion and Future Perspectives in the Research of R N,n Dimethyl 1 Tosylpropan 2 Amine

Summary of Key Academic Contributions and Challenges

While dedicated research on (R)-N,N-Dimethyl-1-tosylpropan-2-amine is not extensively documented in publicly available literature, its structural motifs suggest significant potential contributions to asymmetric synthesis. The presence of a tosyl group and a chiral amine center are characteristic features of molecules employed as chiral ligands, auxiliaries, and organocatalysts.

The primary academic contribution of compounds like this compound lies in their potential to induce stereoselectivity in chemical reactions. The tosyl group, an excellent leaving group and a functionality capable of engaging in non-covalent interactions, can play a crucial role in the stereochemical outcome of a reaction. The chiral backbone provides the necessary asymmetric environment for the synthesis of enantiomerically enriched products.

However, the synthesis and application of such chiral molecules are not without their challenges. A significant hurdle in the preparation of chiral pharmaceuticals and other fine chemicals is achieving high optical purity. scirea.org The presence of even minor amounts of an undesired enantiomer can have significant consequences, necessitating highly selective synthetic methods. scirea.org Furthermore, the development of efficient and cost-effective synthetic routes to these chiral building blocks remains a key challenge for both academic and industrial researchers. scirea.org The synthesis of N-tosylated amino acids and their derivatives often involves multi-step procedures that require careful optimization to ensure high yields and enantiomeric excess. researchgate.netresearchgate.netumich.edu

Key Research Findings Related to Similar Structures:

| Research Area | Key Findings | Relevant Compound Class |

| Asymmetric Synthesis | N-sulfinyl imidates react with N-tosyl aldimines to produce chiral β-amino acid derivatives with high diastereomeric excess. acs.org | Chiral N-tosyl compounds |

| Chiral Ligands | Chiral tridentate N-tosylated aminoimine ligands have been successfully used in copper-catalyzed enantioselective additions. researchgate.net | N-tosylated amines |

| Organocatalysis | Chiral secondary amines are effective catalysts for a wide range of asymmetric cascade reactions. rsc.org | Chiral secondary amines |

Emerging Research Directions and Potential Methodological Advancements

The field of asymmetric synthesis is continually evolving, with several emerging trends that could influence the future research of this compound and related compounds. A prominent direction is the development of more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry". chiralpedia.com This includes the use of organocatalysts, which can reduce the reliance on potentially toxic and expensive metal-based catalysts. chiralpedia.com

The design and synthesis of novel organocatalysts with enhanced activity and selectivity is a major focus. The covalent incorporation of chiral organocatalysts, such as proline derivatives, into functional polymeric materials is being explored to create immobilized catalysts that mimic enzymatic action and can be easily recovered and reused. researchgate.net There is also growing interest in combining organocatalysis with other catalytic systems, such as transition metal catalysis, to achieve novel reactivity and selectivity. acs.org

Furthermore, the application of machine learning and artificial intelligence in catalyst design and reaction optimization is a rapidly advancing area. beilstein-journals.org These computational tools have the potential to accelerate the discovery of new and improved chiral catalysts and synthetic methodologies. beilstein-journals.org For a molecule like this compound, these advancements could lead to its application in novel catalytic systems or its efficient synthesis through optimized, predictable reaction pathways.

Broader Impact on Chiral Synthesis and Organocatalysis

The development and study of novel chiral molecules like this compound have a significant broader impact on the fields of chiral synthesis and organocatalysis. The availability of a diverse toolbox of chiral building blocks, ligands, and catalysts is essential for the continued advancement of asymmetric synthesis. Each new chiral molecule offers the potential for unique reactivity and selectivity, enabling the synthesis of previously inaccessible or difficult-to-prepare chiral compounds.

Organocatalysis, in particular, has emerged as a powerful tool in organic synthesis, with chiral secondary amines playing a prominent role. rsc.org The development of new chiral amine catalysts continues to expand the scope of organocatalytic transformations, providing efficient and environmentally benign methods for the construction of complex chiral molecules. rsc.orgrsc.org The insights gained from studying the structure-activity relationships of these catalysts contribute to a deeper understanding of the principles of asymmetric induction, guiding the design of future generations of catalysts.

Q & A

Q. Key Intermediates :

- (R)-N,N-Dimethylpropan-2-amine (chiral intermediate).

- Tosyl chloride-activated intermediate.

Validation : Monitor reaction progress using TLC or LC-MS. Confirm stereochemistry via polarimetry or chiral HPLC .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H]⁺ vs. calculated mass) .

- NMR Spectroscopy :

- ¹H NMR : Identify methyl groups (δ ~2.1–2.3 ppm for N,N-dimethyl; δ ~7.7–7.8 ppm for tosyl aromatic protons) .

- ¹³C NMR : Verify quaternary carbons (e.g., tosyl sulfonamide carbon at δ ~140 ppm) .

- Chiral HPLC : Assess enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. Example Findings :

- Tosyl groups increase steric hindrance, slowing SN2 reactions but stabilizing carbocations in SN1 pathways .

Advanced: How to address discrepancies in NMR spectral data between experimental and theoretical predictions?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of tosyl group) causing signal splitting .

- Solvent Effects : Compare shifts in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify hydrogen bonding interactions .

- DFT-Based NMR Prediction : Use software (e.g., ACD/Labs) to simulate spectra and assign ambiguous peaks .

Example : A δ 2.3 ppm singlet for N(CH₃)₂ may split in DMSO-d₆ due to restricted rotation, requiring 2D NMR (NOESY) for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.